molecular formula C14H15ClN2O2 B4624164 1-(2-chlorophenyl)-N-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide

1-(2-chlorophenyl)-N-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B4624164
M. Wt: 278.73 g/mol
InChI Key: CIRMEWFKUZZAEA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from commercially available precursors. For instance, a synthetic method for a compound with a similar structure involved nucleophilic substitution reactions and ester hydrolysis, confirming the structure with spectroscopic techniques like 1H NMR and MS spectrum (Zhou et al., 2021). Another example involves cyclization of N-substituted-2-alleneamides through a 5-exo-dig approach under mild conditions, highlighting a potential pathway for pyrrolidinecarboxamide derivatives (Shahriari et al., 2022).

Molecular Structure Analysis

The molecular structure of compounds with similar backbones has been elucidated through X-ray crystallography, revealing the conformation and arrangement in the solid state. For example, the structure of a solvated pyrrolidine-2-carboxamide derivative was analyzed, showing intermolecular hydrogen bonding forming infinite one-dimensional chains (Banerjee et al., 2002).

Chemical Reactions and Properties

Pyrrolidinecarboxamide derivatives are synthesized through various chemical reactions, including Ugi reactions, regioselective cyclizations, and nitrile anion cyclizations, demonstrating their versatile reactivity and potential for further functionalization (Shahriari et al., 2022); (Chung et al., 2005).

Physical Properties Analysis

The physicochemical properties, such as melting points and solubility, are influenced by molecular symmetry and lattice energy, as seen in related chlorophenyl compounds. These properties are essential for understanding the compound's behavior in different environments (Gallagher et al., 2022).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, can be inferred from similar compounds. For example, the synthesis of pyrrolidine-3-carboxamide derivatives involves specific reactivity patterns, such as cyclization and nucleophilic substitution, which are indicative of the functional groups' chemical behavior (Zhou et al., 2021); (Shahriari et al., 2022).

Scientific Research Applications

Anticonvulsant Enaminones Study Research on similar structures, such as anticonvulsant enaminones, shows the importance of hydrogen bonding and molecular conformation in determining their biological activity. These compounds, closely related to the one of interest, exhibit significant structural characteristics that might contribute to their function as anticonvulsants, highlighting the potential therapeutic applications of such compounds in neurological disorders (Kubicki, Bassyouni, & Codding, 2000).

Synthesis and SAR of Human CB1 Inverse Agonists In a study focused on the synthesis and structure-activity relationship (SAR) of certain pyridines as human CB1 inverse agonists, researchers explored the biological activities of compounds with structures sharing similarities to 1-(2-chlorophenyl)-N-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide. This research could indicate potential pathways for modifying and understanding the biological activities of related compounds, including their potential application in targeting cannabinoid receptors for therapeutic purposes (Meurer et al., 2005).

Hydrogen Bonding and Molecular Interaction Studies An investigation into the electronic properties and interaction landscapes of N-(chlorophenyl)pyridinecarboxamides provided insights into the hydrogen bonding and molecular interactions critical for the stability and function of these compounds. Understanding these interactions could be essential for designing and synthesizing new compounds with specific biological activities, including those related to 1-(2-chlorophenyl)-N-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide (Gallagher et al., 2022).

properties

IUPAC Name

1-(2-chlorophenyl)-N-cyclopropyl-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2/c15-11-3-1-2-4-12(11)17-8-9(7-13(17)18)14(19)16-10-5-6-10/h1-4,9-10H,5-8H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIRMEWFKUZZAEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorophenyl)-N-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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